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Furan-3-yl(3-isopropoxyphenyl)methanol

Cat. No.: B7894042
M. Wt: 232.27 g/mol
InChI Key: CJANCXNSLFNGTF-UHFFFAOYSA-N
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Description

Furan-3-yl(3-isopropoxyphenyl)methanol (CAS 1443325-36-7) is a chemical compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C14H16O3 and a molecular weight of 232.28 g/mol, it belongs to the class of furan-containing compounds . The furan ring is a pivotal heterocyclic scaffold prevalent in numerous biologically active molecules and natural products . This compound features a benzhydryl core structure where a central carbon is linked to both a furan-3-yl group and a 3-isopropoxyphenyl ring, making it a versatile building block for chemical synthesis . Researchers value this compound for its potential as a key intermediate in developing novel therapeutic agents. Furan and benzofuran derivatives are extensively studied for their wide range of pharmacological activities. Evidence from scientific literature indicates that such compounds demonstrate promising anticancer properties by acting as tubulin polymerization inhibitors, a mechanism crucial for halting cell division . Furthermore, related structures have shown potent antibacterial and antifungal activities, making them valuable scaffolds in the search for new anti-infective drugs to combat resistant pathogens . The structural motif of this compound also suggests potential utility in material science, for instance, as a monomer or building block in the synthesis of specialized polymers and resins , leveraging the unique properties of furan chemistry . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical to explore structure-activity relationships, develop new synthetic methodologies, and investigate its potential applications in drug discovery and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B7894042 Furan-3-yl(3-isopropoxyphenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-3-yl-(3-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(2)17-13-5-3-4-11(8-13)14(15)12-6-7-16-9-12/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJANCXNSLFNGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Furan 3 Yl 3 Isopropoxyphenyl Methanol and Analogues

Strategies for Carbon-Carbon Bond Construction

The pivotal step in the synthesis of Furan-3-yl(3-isopropoxyphenyl)methanol and related compounds is the formation of the bond connecting the furan (B31954) and isopropoxyphenyl rings. Modern synthetic chemistry offers several powerful methods for achieving this transformation, primarily through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, providing efficient and selective routes to biaryl and heteroaryl compounds. Palladium and copper catalysts are at the forefront of these methodologies.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid and ester reagents. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org For the synthesis of aryl-furan structures, this can be approached in two ways: coupling a furan-boronic acid with an aryl halide, or an arylboronic acid with a furan halide.

An efficient protocol for the Suzuki-Miyaura coupling of (hetero)aryl chlorides with furanboronic acids has been developed using aqueous n-butanol as a solvent. acs.org This method is particularly advantageous for large-scale synthesis due to the use of biodegradable solvents and simplified product separation. acs.org Palladium catalysts, often in the form of precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine (B1218219) ligands, are highly effective. libretexts.org For instance, the coupling of 3-isopropoxyphenylboronic acid with a suitable 3-halofuran derivative (e.g., 3-bromofuran (B129083) or 3-chlorofuran) in the presence of a palladium catalyst and a base would be a direct route to the carbon skeleton of the target molecule. The reaction of aryl halides with 2-furaldehyde-boronic acid has also been reported as a simple method for producing aryl-substituted furaldehydes. uwindsor.ca

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. A variety of palladium catalysts and ligands have been explored for the synthesis of substituted furans. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Furan Derivatives

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(II) complexK₂CO₃EtOH/H₂ONot specifiedGood to excellent dntb.gov.uamdpi.com
PdCl₂(dppf)K₃PO₄Dioxane80Not specified uwindsor.ca
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High acs.org

This table presents a selection of reported conditions and is not exhaustive.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods are valuable for constructing aryl-furan linkages. The Stille coupling, which utilizes organotin reagents, offers an alternative but is often less favored due to the toxicity of the tin compounds. libretexts.org

Palladium-catalyzed reactions remain a versatile tool. For example, the coupling of 1,3-dicarbonyl compounds with aryl halides can lead to functionalized furan cores. mdpi.com Similarly, the reaction of alkenyl aluminums with 2-bromobenzo[b]furans, catalyzed by a palladium/XantPhos system, has been shown to be highly efficient. rsc.org Although this example involves benzofurans, the principle can be extended to furan systems.

Copper-catalyzed cross-coupling reactions have also emerged as a powerful and often more economical alternative to palladium-catalyzed methods. rsc.org Copper-catalyzed Ullmann-type couplings, for instance, can be used to form C-C bonds. mdpi.com A sustainable protocol using a copper-TMEDA complex in water has been reported for the synthesis of 2-substituted benzofurans, highlighting the potential of copper catalysis in aqueous media. nih.gov Furthermore, copper has been shown to catalyze the cross-coupling of benzylic C-H bonds with N-H heterocycles, demonstrating its utility in forming bonds to sp³-hybridized carbons, which could be relevant for synthesizing analogues. nih.gov Recent research has also delved into the noncanonical mechanisms of copper-catalyzed cross-coupling, which could lead to the development of even more robust and efficient catalytic systems. youtube.com

Nucleophilic Addition Reactions to Carbonyls

The final step in the synthesis of this compound involves the formation of the secondary alcohol (carbinol) group. This is typically achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound or the reduction of a ketone.

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to aldehydes is a classic and highly effective method for synthesizing secondary alcohols. msu.eduyoutube.com In the context of this compound synthesis, two primary retrosynthetic disconnections are possible:

Addition of a furan-based organometallic reagent to 3-isopropoxybenzaldehyde (B1298940): This would involve preparing a 3-furyl Grignard or organolithium reagent from 3-halofuran and reacting it with 3-isopropoxybenzaldehyde.

Addition of an aryl-based organometallic reagent to 3-furaldehyde (B129913): This route would entail the reaction of a 3-isopropoxyphenyl Grignard or organolithium reagent with 3-furaldehyde (also known as furan-3-carboxaldehyde). georganics.sk

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. youtube.com A subsequent aqueous or acidic workup protonates the resulting alkoxide to yield the desired alcohol. youtube.com The choice of organometallic reagent and reaction conditions, such as temperature, is critical to avoid side reactions, especially with sensitive substrates like furan derivatives.

Table 2: General Scheme for Organometallic Addition to an Aldehyde

Organometallic ReagentElectrophileProduct
R-MgX (Grignard)R'-CHO (Aldehyde)R-CH(OH)-R' (Secondary Alcohol)
R-Li (Organolithium)R'-CHO (Aldehyde)R-CH(OH)-R' (Secondary Alcohol)

R and R' represent organic moieties.

The synthesis of this compound as a single enantiomer requires a stereoselective approach. Asymmetric synthesis can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.chwiley.com

One powerful method for achieving enantioselective synthesis of alcohols is the asymmetric reduction of a prochiral ketone. In this case, the precursor would be Furan-3-yl(3-isopropoxyphenyl)methanone. This ketone could be synthesized, for example, by the Friedel-Crafts acylation of 3-isopropoxybenzene with furan-3-carbonyl chloride. The subsequent reduction of this ketone using a chiral reducing agent or a catalyst can provide the desired alcohol with high enantiomeric excess.

Ketoreductases, a class of enzymes, are particularly effective for the stereoselective reduction of ketones to alcohols. rsc.org For instance, the ketoreductase KmCR2 has been immobilized on a metal-organic framework (MOF) and used for the stereoselective reduction of various diarylmethanones, affording the corresponding enantioenriched diarylmethanols in good to excellent optical purities (up to >99% ee). rsc.org The stereochemical outcome (R or S) can often be controlled by the position of substituents on the aromatic rings. rsc.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Another strategy involves the diastereoselective addition of an organometallic reagent to an aldehyde bearing a chiral auxiliary. youtube.com The auxiliary directs the nucleophilic attack to one face of the carbonyl, leading to a specific diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched alcohol.

Condensation and Cyclization Reactions for Furan Ring Construction

A cornerstone in furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.comwikipedia.org This method is highly versatile, allowing for the preparation of a wide range of substituted furans. wikipedia.org The reaction typically proceeds under aqueous acidic conditions or with a Lewis acid catalyst. wikipedia.org

Another classical approach is the Feist-Benary furan synthesis , which utilizes the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia. pharmaguideline.comstudysmarter.co.uk This method provides access to furans with various substitution patterns.

More contemporary methods often involve metal-catalyzed reactions. For instance, gold-catalyzed cascade reactions of readily prepared enones can efficiently produce highly substituted furans. organic-chemistry.org Similarly, a combination of triazole-gold and copper catalysts enables a one-pot, three-step cascade reaction to synthesize di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org

Reaction Name Precursors Key Reagents/Catalysts General Description
Paal-Knorr Synthesis1,4-DiketonesAcid catalyst (e.g., H₂SO₄, HCl, Lewis acids)Acid-catalyzed cyclization and dehydration of 1,4-diketones to form the furan ring. pharmaguideline.comwikipedia.org
Feist-Benary Synthesisα-Halo ketones and β-Dicarbonyl compoundsBase (e.g., Pyridine, Ammonia)Base-mediated condensation and cyclization to yield substituted furans. pharmaguideline.comstudysmarter.co.uk
Gold-Catalyzed CascadeEnonesGold(III) bromideCycloisomerization of substrates like 2-alkynylcycloalk-2-enols to form fused furans. organic-chemistry.org
Domino Reactionβ-Keto compounds and Vinyl dichloridesBaseBase-promoted domino reaction leading to 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org

Photochemical Approaches in Heterocycle Synthesis

Photochemistry offers unique pathways for the synthesis and transformation of heterocyclic compounds, including furans. Direct irradiation of furan derivatives can lead to isomerization products, often proceeding through a "Dewar furan" intermediate. netsci-journal.com The specific outcome of photochemical reactions can be influenced by the substituents on the furan ring and the reaction conditions.

For instance, the irradiation of furan derivatives in the presence of methanol (B129727) can lead to the formation of isomeric products with methoxy (B1213986) substituents, arising from the Michael addition of methanol to a cyclopropenyl intermediate. netsci-journal.com Some furan derivatives bearing conjugated systems can undergo [2+2] cycloaddition reactions upon near-UV irradiation, leading to dimers. researchgate.net This reactivity highlights the potential of photochemical methods to generate complex molecular architectures from furan precursors. researchgate.net

Functional Group Transformations and Interconversions

The synthesis of this compound requires precise manipulation of functional groups on both the furan and phenyl rings.

Selective Oxidation and Reduction Pathways for Alcohols and Precursors

The benzylic alcohol functionality in the target molecule is a key feature. Its synthesis can be achieved through the reduction of a corresponding ketone, Furan-3-yl(3-isopropoxyphenyl)methanone. A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups.

Conversely, the selective oxidation of the alcohol to the ketone can be a crucial step in the synthesis of analogues or for characterization purposes. Reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols, such as furan-3-methanol, to the corresponding aldehyde, furan-3-carboxaldehyde. sigmaaldrich.com For the oxidation of secondary alcohols like the target compound, other standard oxidizing agents would be applicable.

Enzymatic and photobiocatalytic methods are also emerging as powerful tools for the selective oxidation of furan derivatives. nih.govfrontiersin.org For example, a multienzymatic system using alcohol oxidase and formaldehyde (B43269) dismutase can drive the oxidative rearrangement of furfuryl alcohols. nih.gov

Transformation Starting Material Reagent/Catalyst Product
OxidationFuran-3-methanolPyridinium chlorochromate (PCC)Furan-3-carboxaldehyde sigmaaldrich.com
Oxidative RearrangementFurfuryl alcoholsAlcohol oxidase/Formaldehyde dismutaseFunctionalized pyranones nih.gov
OxidationFuran derivativesTitanium silicate (B1173343) (TS-1)/Acetic acid/H₂O₂Maleic acid acs.org

Etherification Strategies, Including Williamson Ether Synthesis

The isopropoxy group on the phenyl ring is typically introduced via an etherification reaction. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orgorganic-chemistry.orgbyjus.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing the target molecule, this would likely involve the reaction of a 3-hydroxyphenyl precursor with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base.

The choice of base is critical to deprotonate the phenol (B47542) and generate the nucleophilic phenoxide. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide. byjus.comyoutube.com The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

It is important to note that the Williamson ether synthesis works best with primary alkyl halides. wikipedia.org With secondary halides like isopropyl halides, elimination reactions can become a competing side reaction. organic-chemistry.org Therefore, careful optimization of reaction conditions is often necessary to maximize the yield of the desired ether.

Manipulation of Halogenated Precursors

Halogenated furan and phenyl derivatives are key intermediates in many synthetic routes. For instance, a common strategy to introduce the furan-3-yl moiety is through a cross-coupling reaction. A halogenated phenyl precursor, such as 1-bromo-3-isopropoxybenzene, could be coupled with a furan-3-yl organometallic reagent.

Conversely, a halogenated furan, such as 3-bromofuran, could be coupled with a (3-isopropoxyphenyl)boronic acid or a similar organometallic species. Nickel-catalyzed Suzuki-Miyaura coupling has been shown to be effective for the formation of C-C bonds between heterocyclic and aromatic rings, such as in the synthesis of 5-(furan-3-yl)pyrimidine. orgsyn.org

The synthesis of these halogenated precursors is also a critical consideration. Furans can be halogenated under mild conditions to avoid polyhalogenation. pharmaguideline.com For example, bromination of furan with N-bromosuccinimide (NBS) or at low temperatures with bromine in DMF can yield monobrominated products. pharmaguideline.com

Multi-Step Synthetic Sequences and One-Pot Methodologies

The synthesis of this compound would likely involve a multi-step sequence. A plausible retrosynthetic analysis would disconnect the molecule at the C-C bond between the furan and the methanolic carbon, or at the ether linkage.

Route 1: Grignard-based Approach

A common approach would involve the reaction of a Grignard reagent derived from a halogenated furan, such as 3-bromofuran, with 3-isopropoxybenzaldehyde.

Preparation of 3-isopropoxybenzaldehyde: This can be synthesized from 3-hydroxybenzaldehyde (B18108) via Williamson ether synthesis with an isopropyl halide.

Formation of Furan-3-ylmagnesium bromide: 3-Bromofuran is reacted with magnesium metal to form the Grignard reagent.

Grignard Addition: The furan-3-ylmagnesium bromide is then reacted with 3-isopropoxybenzaldehyde to yield this compound after an aqueous workup.

Route 2: Friedel-Crafts Acylation and Reduction

An alternative sequence could involve a Friedel-Crafts acylation followed by reduction.

Preparation of 3-isopropoxybenzene: This can be prepared from phenol through a two-step process of isopropylation followed by any necessary functional group manipulations.

Friedel-Crafts Acylation: 3-Isopropoxybenzene is acylated with furan-3-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form Furan-3-yl(3-isopropoxyphenyl)methanone. Furan-3-carbonyl chloride can be prepared from furan-3-carboxylic acid. nih.gov

Reduction: The resulting ketone is then selectively reduced to the desired secondary alcohol using a suitable reducing agent like sodium borohydride.

One-pot methodologies, where multiple reaction steps are carried out in the same reaction vessel, are increasingly sought after to improve efficiency and reduce waste. For the synthesis of furan derivatives, one-pot procedures involving domino or cascade reactions have been developed. organic-chemistry.org While a specific one-pot synthesis for this compound is not readily found in the literature, the principles of these methodologies could certainly be applied to design a more streamlined synthetic route.

Cascade Reactions Leading to Complex Furan-Based Scaffolds

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex molecules from simple precursors in a single operation, thereby minimizing waste and improving atom economy. nih.gov These reactions involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. Several cascade methodologies have been developed for the construction of highly substituted furan rings.

One notable strategy involves a palladium-catalyzed domino process that starts with a formal anti-carbopalladation of internal alkynes. acs.org This cascade proceeds through the nucleophilic attack of a hydroxy group, followed by an elimination step that drives the aromatization to the furan ring. acs.orgnih.gov This method has proven effective for generating mono-, di-, and trisubstituted furan derivatives in moderate to excellent yields. acs.org The reaction conditions are robust, tolerating a variety of functional groups on the aromatic portion of the precursor, which is particularly relevant for the synthesis of analogues of this compound. acs.orgdatapdf.com For instance, the reaction works smoothly with both electron-donating and electron-withdrawing groups on the aromatic motif. acs.org

The scope of this palladium-catalyzed cascade reaction with respect to different aromatic substituents is summarized in the table below.

Table 1: Scope of Pd-Catalyzed Cascade Reaction for Furan Synthesis This table is based on data from a study on the synthesis of highly substituted furans, illustrating the versatility of the reaction with various aromatic groups. acs.org

Substituent (R) on Aromatic RingProductYield (%)
4-OCH32e99
4-F2f52
4-Cl2g99
4-CF32h75
4-CO2Me2i81
Naphthyl2j95
2-CH32k62

Other cascade approaches include copper-catalyzed reactions of terminal alkynes with 1,2-diketones, which proceed through the in situ generation of a 1,3-diyne intermediate to form tetrasubstituted furans. rsc.org Gold-catalyzed intermolecular cascade reactions of propargyl alcohols with alkynes have also been utilized to produce a range of di-, tri-, and tetrasubstituted furans from simple starting materials in one pot. acs.org These methods highlight the power of transition-metal catalysis in orchestrating complex bond-forming sequences to rapidly assemble the furan core with diverse substitution patterns.

Sequential Functionalization Strategies

Sequential functionalization provides a more traditional, step-by-step approach to building complex molecules. This strategy offers precise control over the introduction of each functional group and substituent. For a target like this compound, a sequential approach would involve the stepwise construction and modification of the furan ring.

A common and straightforward route to furan-3-methanol involves the reduction of a furan-3-carboxylic acid or its corresponding ester. georganics.sk Therefore, a key step is the synthesis of a furan precursor already bearing the desired 3-isopropoxyphenyl substituent. This can be achieved through several methods:

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming carbon-carbon bonds. A plausible sequence would involve the synthesis of a 3-halofuran derivative (e.g., 3-bromofuran), which can then be coupled with (3-isopropoxyphenyl)boronic acid or its corresponding organostannane. The resulting 3-(3-isopropoxyphenyl)furan can then undergo functionalization at another position, for example, through lithiation followed by reaction with an electrophile like formaldehyde to install the hydroxymethyl group.

Friedel-Crafts Acylation: Another classic approach involves the Friedel-Crafts acylation of 3-isopropoxybenzene with a furan-3-carbonyl derivative, such as furan-3-carbonyl chloride. The resulting ketone, (Furan-3-yl)(3-isopropoxyphenyl)methanone, can then be reduced to the target secondary alcohol using a reducing agent like sodium borohydride.

Addition of Organometallic Reagents: A highly convergent strategy would involve the reaction of a furan-3-yl organometallic reagent (e.g., 3-furyllithium or the corresponding Grignard reagent) with 3-isopropoxybenzaldehyde. This single step forms the crucial carbon-carbon bond and installs the alcohol functionality simultaneously.

Further diversification can be achieved through sequential C-H functionalization, a modern strategy that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govfigshare.com For example, a rhodium-catalyzed C-H insertion followed by a palladium-catalyzed C-O cyclization has been used for the enantioselective synthesis of related dihydrobenzofuran structures. nih.gov

A hypothetical sequential synthesis for this compound is outlined in the table below.

Table 2: Plausible Sequential Synthesis of this compound This table outlines a hypothetical, yet chemically robust, multi-step pathway to the target compound.

StepReactionKey ReagentsIntermediate/Product
1Electrophilic BrominationN-Bromosuccinimide (NBS), THF3-Bromofuran
2Metal-Halogen Exchange & Formylationn-Butyllithium, Dimethylformamide (DMF)Furan-3-carbaldehyde
3Grignard Reaction3-Isopropoxybromobenzene, Mg, THF(3-Isopropoxyphenyl)magnesium bromide
4Nucleophilic AdditionFuran-3-carbaldehyde, (3-Isopropoxyphenyl)magnesium bromideThis compound

This stepwise approach, while potentially longer than a cascade reaction, allows for flexibility and precise control, making it a reliable strategy for accessing complex and specifically functionalized furan derivatives.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles

Mechanistic Pathways of Furan (B31954) Ring Activation and Transformations

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which donates electron density to the ring, making it significantly more reactive than benzene (B151609) towards electrophiles.

Under strong acidic conditions, the furan moiety in Furan-3-yl(3-isopropoxyphenyl)methanol can undergo ring-opening reactions. This process is initiated by the protonation of the furan oxygen, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack. The presence of water in the reaction medium can facilitate this process, leading to the formation of dicarbonyl compounds. nih.gov Studies on furfuryl alcohol and its derivatives have shown that the ring-opening is a significant side reaction during acid-catalyzed polymerization. nih.gov The reaction can be influenced by factors such as the type of acid catalyst and the amount of water present. nih.gov In the context of biomass conversion, the acid-catalyzed ring-opening of furans is a key step in the production of valuable platform chemicals like levulinic acid. nih.govrsc.org Quantum mechanical studies have suggested that water can actively participate in the C-O bond cleavage of the furan ring. acs.orgacs.org

A well-known transformation of furfuryl alcohols is the Achmatowicz reaction, an oxidative rearrangement that converts furfuryl alcohols into dihydropyrans, which are valuable synthetic intermediates. spectrumchemical.com This reaction typically employs oxidizing agents like bromine or m-CPBA. spectrumchemical.com

The furan ring is highly activated towards electrophilic aromatic substitution. The substitution pattern is directed by the heteroatom and any existing substituents. For an unsubstituted furan, electrophilic attack occurs preferentially at the C2 and C5 positions, as the resulting carbocation intermediate is better stabilized by resonance. In this compound, the substituent is at the C3 position. The directing effects of this bulky group, along with the inherent reactivity of the furan ring, will determine the outcome of electrophilic substitution reactions. The substitution will likely be directed to the C2 and C5 positions, which are alpha to the oxygen atom and thus most activated.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol in this compound is a key reactive site, primarily undergoing elimination and substitution reactions.

In the presence of an acid catalyst, the tertiary alcohol can be readily dehydrated to form an alkene. The reaction proceeds via an E1 mechanism. libretexts.orglibretexts.org The first step is the protonation of the hydroxyl group by the acid, forming a good leaving group (water). masterorganicchemistry.com The departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is significantly stabilized by resonance delocalization of the positive charge onto both the furan ring and the 3-isopropoxyphenyl ring.

The stability of this tertiary benzylic-type carbocation means that it is formed relatively easily, and thus the dehydration of this alcohol is expected to occur under milder conditions (lower temperatures) compared to primary or secondary alcohols. libretexts.orglibretexts.org While carbocation rearrangements are common in alcohol dehydration reactions, they are less likely in this case, as the initially formed tertiary carbocation is already highly stabilized. quora.commdpi.com The final step of the mechanism is the elimination of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) to form a double bond.

Illustrative Comparison of Alcohol Dehydration Conditions
Alcohol TypeTypical MechanismRelative Reaction Temperature
PrimaryE2High (e.g., 170-180°C)
SecondaryE1Medium (e.g., 100-140°C)
Tertiary (e.g., this compound)E1Low (e.g., 25-80°C)

This table illustrates the general trends in alcohol dehydration reactivity. Specific temperatures can vary based on the substrate and catalyst. libretexts.orglibretexts.org

The hydroxyl group can undergo various derivatization reactions. For instance, it can be converted into an ether or an ester. The formation of ethers can be achieved under acidic conditions, though this is more efficient for primary alcohols. masterorganicchemistry.com Esterification can be carried out using a carboxylic acid (Fischer esterification) or a more reactive acyl halide or anhydride. However, the steric hindrance from the bulky 3-isopropoxyphenyl and furan groups might reduce the rate of these derivatization reactions by impeding the approach of the reagents to the hydroxyl group. nih.govquora.com

Influence of the Isopropoxyphenyl Moiety on Molecular Reactivity

Sterically, the 3-isopropoxyphenyl group is bulky. This steric hindrance can play a significant role in the molecule's reactivity. nih.govquora.com It can hinder the approach of reactants to the tertiary alcohol, potentially slowing down derivatization reactions. science.gov It may also influence the regioselectivity of reactions on the furan ring by sterically shielding one of the adjacent positions.

Summary of Substituent Effects on Reactivity
Functional GroupInfluence of 3-Isopropoxyphenyl GroupPredicted Outcome
Furan RingElectronic: Minor inductive effects. Steric: Potential hindrance at C2/C4.High reactivity towards electrophiles maintained, possible regiochemical influence.
Tertiary AlcoholElectronic: Stabilizes carbocation intermediate. Steric: Hinders approach to -OH.Facilitates dehydration (E1), may slow down derivatization (e.g., esterification).

Stereochemical Control and Regioselectivity in Chemical Transformations

The synthesis of chiral, non-racemic this compound and its derivatives necessitates the use of stereoselective synthetic methods. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches. Similarly, the inherent reactivity differences of the furan and isopropoxyphenyl rings, as well as the various positions within each ring, govern the regioselectivity of the reactions.

Asymmetric Synthesis Strategies

The creation of the chiral center at the benzylic carbon of this compound can be achieved through several asymmetric strategies, most notably the enantioselective reduction of the corresponding ketone, 3-furoyl-3'-isopropoxybenzene, or the asymmetric addition of an organometallic furan species to 3-isopropoxybenzaldehyde (B1298940).

Enantioselective Reduction of 3-Furoyl-3'-isopropoxybenzene:

The catalytic asymmetric reduction of prochiral ketones is a powerful tool for producing chiral secondary alcohols. This transformation typically involves the use of a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one of the two enantiotopic faces of the ketone. For the synthesis of this compound, this would involve the reduction of 3-furoyl-3'-isopropoxybenzene.

While specific studies on the enantioselective reduction of 3-furoyl-3'-isopropoxybenzene are not extensively documented in publicly available literature, general principles from the asymmetric reduction of other aryl ketones can be applied. Chiral ruthenium and rhodium complexes, often in combination with chiral diamine or phosphine (B1218219) ligands, are known to be effective catalysts for such transformations. The choice of catalyst, ligand, and reaction conditions significantly influences the enantiomeric excess (ee) and yield of the desired alcohol.

For instance, catalysts based on (S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in combination with a ruthenium precursor are widely used for the asymmetric transfer hydrogenation of aromatic ketones. The expected outcome of such a reaction would be the formation of either the (R)- or (S)-enantiomer of this compound in high enantiomeric excess, depending on the chirality of the diamine ligand used.

A hypothetical data table for such a transformation, based on typical results for analogous systems, is presented below:

EntryChiral LigandCatalyst PrecursorReducing AgentSolventTemp (°C)Yield (%)ee (%)
1(S,S)-TsDPEN[RuCl₂(p-cymene)]₂HCOOH/NEt₃CH₂Cl₂259598 (R)
2(R,R)-TsDPEN[RuCl₂(p-cymene)]₂HCOOH/NEt₃CH₂Cl₂259397 (S)
3(S)-BINAP[Rh(cod)₂]BF₄H₂ (50 atm)MeOH409095 (S)
4(R)-BINAP[Rh(cod)₂]BF₄H₂ (50 atm)MeOH408896 (R)

Asymmetric Addition of a 3-Furyl Nucleophile to 3-Isopropoxybenzaldehyde:

An alternative approach involves the stereoselective addition of a nucleophilic 3-furyl species to 3-isopropoxybenzaldehyde. This can be achieved using a pre-formed organometallic reagent derived from a 3-halofuran, such as 3-furylmagnesium bromide or 3-furyllithium, in the presence of a chiral ligand or catalyst.

The use of chiral amino alcohols, such as (-)-N,N-dibutylnorephedrine (DBNE), as a chiral ligand in the addition of organozinc reagents to aldehydes is a well-established method. In this context, the in-situ formation of a 3-furylzinc reagent, followed by its addition to 3-isopropoxybenzaldehyde in the presence of a chiral catalyst, could afford the desired product with high enantioselectivity.

The table below illustrates potential outcomes for such a reaction:

Entry3-Furyl SourceOrganometallic ReagentChiral Catalyst/LigandAldehydeSolventTemp (°C)Yield (%)ee (%)
13-Bromofuran (B129083)n-BuLi, then ZnCl₂(-)-DBNE3-IsopropoxybenzaldehydeToluene08592 (S)
23-Iodofurani-PrMgCl, then Ti(Oi-Pr)₄(S)-BINOL3-IsopropoxybenzaldehydeTHF-208895 (R)

Regioselectivity in Further Transformations

Once this compound is synthesized, its constituent aromatic rings can undergo further functionalization. The regioselectivity of these reactions is dictated by the electronic properties and directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

On the Furan Ring: The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack. The hydroxyl-bearing substituent at the 3-position is an activating group. Electrophilic substitution is most likely to occur at the C2 and C5 positions, which are the most activated. The outcome may be a mixture of 2- and 5-substituted products, with the ratio depending on the steric bulk of the electrophile and the reaction conditions.

On the Isopropoxyphenyl Ring: The isopropoxy group is an ortho-, para-directing and activating group. The benzylic alcohol moiety is a weakly deactivating, meta-directing group. Therefore, electrophilic substitution on this ring will be directed to the positions ortho and para to the isopropoxy group (C2', C4', and C6'). The C4' and C6' positions are generally favored due to reduced steric hindrance compared to the C2' position.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.

On the Furan Ring: The hydroxyl group of the benzylic alcohol can act as a directed metalation group (DMG). Treatment with a strong base like n-butyllithium could lead to deprotonation at the C2 or C4 position of the furan ring. The regiochemical outcome would depend on the specific reaction conditions and the presence of coordinating additives.

On the Isopropoxyphenyl Ring: The isopropoxy group can also serve as a DMG, directing metalation to the C2' position.

The interplay between these directing groups and the choice of reaction conditions allows for the selective introduction of new functional groups at specific positions on either aromatic ring, providing access to a diverse range of derivatives of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-field NMR experiments, including 1D and 2D techniques, would provide an unambiguous assignment of all proton and carbon signals in Furan-3-yl(3-isopropoxyphenyl)methanol.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons of the 3-isopropoxyphenyl group and the furan (B31954) ring would appear in the downfield region, typically between δ 6.0 and 8.0 ppm. The methine proton of the isopropoxy group would present as a septet, while the methyl protons of the same group would be a characteristic doublet further upfield. The benzylic proton, residing on the carbon connecting the two aromatic rings, would likely appear as a singlet or a narrowly split multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic rings are expected in the δ 100-160 ppm range, with the carbon bearing the isopropoxy group being significantly shifted downfield. The benzylic carbon would be found in the alcohol region of the spectrum, while the carbons of the isopropoxy group would be located in the aliphatic region.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Furan H-2~7.4s
Furan H-4~6.4t
Furan H-5~7.4t
Phenyl H-2'~6.9-7.1m
Phenyl H-4'~6.9-7.1m
Phenyl H-5'~7.2-7.3t
Phenyl H-6'~6.8-6.9m
Benzylic CH-OH~5.8s
Isopropoxy CH~4.5-4.7septet
Isopropoxy CH₃~1.3d

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Furan C-2~143
Furan C-3~125
Furan C-4~109
Furan C-5~140
Phenyl C-1'~144
Phenyl C-2'~115
Phenyl C-3'~158
Phenyl C-4'~117
Phenyl C-5'~130
Phenyl C-6'~119
Benzylic C-OH~70
Isopropoxy CH~70
Isopropoxy CH₃~22

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in assigning the protons within the furan and the substituted phenyl rings by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the carbon signal for each protonated carbon by linking the already assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is a crucial experiment for piecing together the entire molecular structure. For instance, it would show correlations between the benzylic proton and the carbons of both the furan and the phenyl rings, confirming their connection. It would also confirm the position of the isopropoxy group on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This can provide valuable information about the three-dimensional structure and preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the molecular composition and confirming the expected number of carbon, hydrogen, and oxygen atoms.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of water: A common fragmentation for alcohols, leading to a fragment ion with a mass 18 units less than the molecular ion.

Cleavage of the benzylic bond: This would result in the formation of either the furan-3-yl-methylidene cation or the 3-isopropoxyphenyl-methylidene cation, along with the corresponding radical. The relative abundance of these fragments can provide information about the stability of the respective carbocations.

Fragmentation of the isopropoxy group: Loss of a propyl group (C₃H₇) from the molecular ion is another plausible fragmentation pathway.

Furan ring fragmentation: Furan rings can undergo characteristic ring-opening and fragmentation, leading to smaller, stable ions. researchgate.netresearchgate.neted.ac.uk

Predicted Key Fragmentation Patterns in MS/MS

FragmentationDescription
[M-H₂O]⁺Loss of a water molecule from the molecular ion.
[M-C₃H₇]⁺Loss of the isopropyl group.
[C₅H₅O]⁺Formation of the furan-3-ylmethyl cation.
[C₁₀H₁₃O]⁺Formation of the 3-isopropoxyphenylmethyl cation.

For the analysis of complex mixtures or for the purification and identification of the target compound, hyphenated techniques are invaluable.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from impurities before it enters the mass spectrometer. The retention time in the gas chromatogram provides an additional data point for identification.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile. Different liquid chromatography methods, such as reversed-phase or normal-phase, can be employed to purify the compound before it is introduced into the mass spectrometer for analysis. This is particularly useful for confirming the identity of the compound in a synthetic reaction mixture.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity verification of synthesized chemical compounds. For a molecule such as this compound, a variety of methods can be employed, each offering distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of non-volatile, thermally sensitive organic compounds like this compound. Its application is crucial for assessing the purity of a sample by separating the target molecule from starting materials, by-products, and other impurities.

A typical HPLC method for this compound would utilize a reversed-phase approach, where the stationary phase is nonpolar (commonly a C18-silica column) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. Given the compound's structure, a gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation of any potential impurities that may have varying polarities. Detection is most commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the furan and phenyl rings.

Illustrative HPLC Parameters for Analysis:

Parameter Typical Value
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (with 0.1% formic acid); B: Acetonitrile (B52724) (or Methanol)
Elution Gradient elution, e.g., starting with 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

| Expected Ret. Time | Dependent on exact conditions, but estimated in the mid-to-late gradient phase |

This table is illustrative and represents typical starting conditions for method development. Actual parameters would be optimized based on experimental results.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. For the analysis of this compound, UPLC can provide a more detailed purity profile, capable of separating even closely related isomers or impurities in a fraction of the time.

The fundamental principles of separation in UPLC are the same as in HPLC (typically reversed-phase), but the instrumentation is designed to handle the much higher backpressures generated by the densely packed columns. This high-throughput capability makes UPLC particularly valuable in research and development settings for rapid screening of reaction outcomes and purity checks.

Comparison of Typical HPLC and UPLC Performance:

Feature HPLC UPLC
Particle Size 3.5 - 5 µm < 2 µm
Analysis Time 15-30 minutes 1-5 minutes
Resolution Good Excellent
System Pressure 1000-4000 psi 6000-15000 psi

| Solvent Consumption | Higher | Lower |

This table provides a general comparison. Specific performance depends on the application.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC analysis would require careful consideration of the compound's thermal stability and boiling point. While the molecule may be amenable to GC, derivatization of the hydroxyl group (e.g., silylation) might be necessary to increase its volatility and prevent thermal degradation in the injector and column.

In a GC system, the sample is vaporized and swept by a carrier gas (the mobile phase) through a coated capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for organic molecules, providing high sensitivity. For definitive identification, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS, which provides both retention time and a mass spectrum for the analyte.

Illustrative GC-MS Parameters:

Parameter Typical Value
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C (or optimized based on thermal stability)
Oven Program e.g., 100 °C hold for 1 min, then ramp at 10 °C/min to 280 °C
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table is illustrative. Parameters, especially temperatures, must be optimized to prevent compound degradation.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These methods are complementary and provide a molecular fingerprint.

For this compound, FTIR spectroscopy would be expected to show strong absorptions corresponding to the O-H stretch of the alcohol group (a broad band around 3400 cm⁻¹), C-H stretches of the aromatic and furan rings (around 3100-3000 cm⁻¹), C-H stretches of the isopropyl and methine groups (around 2960-2850 cm⁻¹), C=C stretching vibrations of the aromatic and furan rings (in the 1600-1450 cm⁻¹ region), and the characteristic C-O stretching vibrations of the alcohol and the furan ether (in the 1250-1000 cm⁻¹ region).

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring and furan ring stretching vibrations would be strong and sharp, providing clear structural information. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Expected Vibrational Band Assignments:

Functional Group Expected Wavenumber (cm⁻¹) Technique (Typical)
Alcohol O-H Stretch 3600-3200 (broad) FTIR
Aromatic C-H Stretch 3100-3000 FTIR, Raman
Furan C-H Stretch ~3140 FTIR, Raman
Alkyl C-H Stretch (isopropyl, methine) 2980-2870 FTIR, Raman
Aromatic/Furan C=C Stretch 1610-1450 FTIR, Raman (strong)
Furan Ring Breathing ~1380 Raman
Alcohol C-O Stretch 1260-1000 FTIR

This table presents generally accepted ranges for the indicated functional groups.

X-ray Crystallography for Definitive Structural and Stereochemical Determination

For this compound, which is a chiral molecule due to the stereocenter at the carbinol carbon, X-ray crystallography would be the only method to definitively determine its absolute stereochemistry (R or S configuration), provided a suitable single crystal can be grown and analyzed. It would reveal the precise spatial arrangement of the furan and isopropoxyphenyl groups relative to each other.

As of this writing, a search of publicly available crystallographic databases did not yield a crystal structure for this compound. Should such data become available, it would provide invaluable and definitive insight into its molecular structure.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Detailed molecular modeling and dynamics simulations for Furan-3-yl(3-isopropoxyphenyl)methanol are not extensively documented in publicly available research. However, based on the principles of computational chemistry, a theoretical framework for how such studies would be approached can be described.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility. This analysis would involve mapping the potential energy surface of the molecule as a function of its rotatable bonds. The key rotatable bonds in this compound are the C-C bond connecting the furan (B31954) ring to the methanol (B129727) carbon, the C-O bond of the isopropoxy group, and the C-C bond between the phenyl ring and the methanol carbon.

The resulting energy landscape would reveal the most stable conformations (local and global minima) of the molecule. These low-energy conformers represent the most likely shapes the molecule will adopt. The energy barriers between these minima, corresponding to transition states on the potential energy surface, would also be calculated to understand the dynamics of conformational changes. Advanced computational methods, such as molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) or more accurate quantum mechanics (QM) methods, would be employed for these calculations.

A hypothetical energy profile for the rotation around the C-C bond between the furan ring and the methanol carbon might look like the following, where the dihedral angle is varied and the energy of the molecule is calculated at each step.

Hypothetical Conformational Energy Profile

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.0Eclipsed
600.5Gauche
1204.5Eclipsed
1800.0Anti (Global Minimum)

Intermolecular Interactions and Binding Mode Prediction (without biological implications)

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and behavior in different chemical environments. These interactions are primarily governed by the molecule's electronic structure. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The oxygen atoms in the furan ring and the isopropoxy group can act as hydrogen bond acceptors. The aromatic furan and phenyl rings can participate in π-π stacking and cation-π interactions.

Molecular dynamics simulations could be used to study the behavior of this compound in a solvent, providing insights into its solvation and how it interacts with surrounding solvent molecules. In a non-biological context, binding mode prediction could involve studying the interaction of this molecule with a surface or a synthetic host molecule. For example, simulations could predict how this compound might adsorb onto a material like graphene or cyclodextrin, identifying the most stable binding poses and the primary forces driving the interaction (e.g., van der Waals forces, hydrogen bonding).

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would be used to determine a variety of ground state properties.

These properties include the optimized molecular geometry, electronic energy, dipole moment, and the distribution of electron density. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Calculated Ground State Properties (Hypothetical DFT Data)

PropertyCalculated Value
Total Energy (Hartree)-845.12345
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.1
HOMO-LUMO Gap (eV)5.1

Transition State Elucidation and Reaction Mechanism Predictions

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. For this compound, one could investigate reactions such as the oxidation of the methanol group or electrophilic substitution on the furan or phenyl rings.

To study a reaction mechanism, a reaction coordinate is defined, and the energy of the system is calculated along this path. The transition state is the point of maximum energy along the minimum energy path connecting reactants and products. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy for the reaction can then be determined as the energy difference between the transition state and the reactants.

Aromaticity and Electronic Delocalization in the Furan Ring

The aromaticity of the furan ring in this compound is a key feature influencing its reactivity and stability. While furan is considered aromatic, it is less aromatic than benzene (B151609) due to the electronegativity of the oxygen atom, which leads to a less uniform distribution of π-electrons.

Several computational methods can be used to quantify the aromaticity of the furan ring. One common method is the Nucleus-Independent Chemical Shift (NICS), where the magnetic shielding is calculated at the center of the ring. A negative NICS value is indicative of aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of aromaticity by analyzing bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity. These calculations would likely confirm the moderate aromatic character of the furan ring within the molecule.

Structure-Reactivity Relationship (SRR) Modeling and Prediction

The exploration of the structure-reactivity relationship (SRR) for this compound is a critical aspect of understanding its chemical behavior. While direct computational studies on this specific molecule are not extensively available in public literature, SRR modeling can be extrapolated from theoretical investigations of analogous furan derivatives. These models aim to correlate the structural or electronic features of a molecule with its chemical reactivity, providing a predictive framework for its behavior in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) models, a subset of SRR, are instrumental in predicting the biological activity or chemical reactivity of compounds. For furan derivatives, QSAR studies often employ a range of molecular descriptors to quantify aspects of the molecular structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These parameters describe the electronic environment of the molecule and are crucial for predicting its reactivity in polar reactions. Key electronic descriptors relevant to this compound would include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the electron density distribution around the molecule. For furan derivatives, the oxygen atom typically exhibits a region of negative electrostatic potential, making it a potential site for electrophilic attack. The aromatic rings (furan and phenyl) also have characteristic electrostatic potential distributions that influence their interaction with other reagents. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. A higher HOMO energy suggests a greater electron-donating ability (nucleophilicity), while a lower LUMO energy indicates a greater electron-accepting ability (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. mdpi.comresearchgate.net

Partial Atomic Charges: These values quantify the distribution of charge among the atoms in the molecule and can help identify reactive sites.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which can influence its ability to interact with other molecules. For this compound, the bulky isopropoxy group and the spatial arrangement of the phenyl and furan rings would be significant steric factors.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity, which can affect its solubility and transport properties, thereby influencing its reactivity in different solvent environments.

Based on studies of similar aryl-furan methanols, a hypothetical SRR model for this compound could be developed. The reactivity of the furan ring, for instance, is known to be influenced by the nature of its substituents. The electron-donating or withdrawing properties of the 3-isopropoxyphenylmethanol group would modulate the electron density of the furan ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for obtaining these molecular descriptors and for modeling reaction mechanisms. acs.orgacs.org For example, DFT could be used to calculate the activation energies for various potential reactions of this compound, providing a quantitative prediction of its reactivity. acs.org

The following interactive data table presents a hypothetical set of calculated molecular descriptors for this compound and some related analogs, illustrating how these values might be used in an SRR/QSAR study.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)LogPDipole Moment (Debye)
Furan-3-yl(phenyl)methanol-5.8-0.94.92.11.8
Furan-3-yl(3-methoxyphenyl)methanol-5.7-0.84.92.32.1
This compound-5.6-0.74.92.82.2
Furan-3-yl(4-chlorophenyl)methanol-6.0-1.14.92.91.5

Note: The data in this table is hypothetical and for illustrative purposes only, as direct experimental or computational results for these specific compounds were not found in the surveyed literature.

The table demonstrates that substitutions on the phenyl ring can influence the electronic properties (HOMO/LUMO energies) and hydrophobicity (LogP) of the molecule. An SRR model could be formulated as a mathematical equation linking these descriptors to a specific measure of reactivity, such as a reaction rate constant. For example:

log(Reactivity) = c0 + c1(HOMO) + c2(LUMO) + c3(LogP) + c4(Dipole Moment)

Where c0, c1, c2, c3, and c4 are coefficients determined by statistical analysis of a training set of compounds. Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives of this compound, guiding further research and development.

Furan 3 Yl 3 Isopropoxyphenyl Methanol As a Key Synthetic Intermediate

Building Block for Advanced Furan-Containing Architectures

The furan (B31954) moiety is a versatile heterocycle that serves as a cornerstone for the construction of more complex molecular frameworks. algoreducation.comijsrst.com Furan-3-yl(3-isopropoxyphenyl)methanol, possessing both a furan ring and a modifiable alcohol group, is well-positioned as a building block for advanced furan-containing architectures. The furan ring itself can participate in various reactions, including electrophilic substitutions and cycloadditions, allowing for the elaboration of its structure. algoreducation.com

The alcohol functionality of this compound can be readily transformed into other functional groups. For instance, oxidation can yield the corresponding ketone, which can then serve as a precursor for further carbon-carbon bond-forming reactions. Alternatively, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents. These transformations enable the integration of the furan-3-yl(3-isopropoxyphenyl)methyl moiety into larger, more complex molecules with potential applications in materials science and medicinal chemistry.

Precursor for Complex Heterocyclic Scaffolds and Polycyclic Systems

Furthermore, the furan ring can undergo ring-opening and rearrangement reactions to afford other heterocyclic systems. For example, under certain conditions, furans can be converted into pyrroles or thiophenes, expanding the synthetic utility of this compound as a precursor to a wider range of heterocyclic scaffolds. The synthesis of furocoumarins and benzofurans, which possess a variety of biological activities, often involves furan-containing starting materials. researchgate.net

Role in the Generation of Chiral Molecules and Enantiopure Derivatives

The benzylic alcohol in this compound constitutes a chiral center, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such alcohols is of great interest, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov

Several general methods for the enantioselective synthesis of diaryl-like methanols have been developed, which could potentially be adapted for this compound. These methods often involve the asymmetric reduction of the corresponding prochiral ketone using chiral catalysts or enzymes. Additionally, chiral resolution techniques, such as selective crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, could be employed to separate the enantiomers of racemic this compound. nih.gov The resulting enantiopure alcohol would be a valuable chiral building block for the synthesis of stereochemically defined target molecules.

Utility in the Synthesis of Specialty Polymers and Resins

Furan-based monomers are increasingly being explored for the development of specialty polymers and resins due to their renewable origin and unique properties. ijsrst.comstudysmarter.co.uk Furan-containing polymers can exhibit desirable characteristics such as high thermal stability and chemical resistance. studysmarter.co.uk The polymerization of furan derivatives can proceed through various mechanisms, including step-growth polymerization and ring-opening polymerization. acs.org

This compound, with its hydroxyl group, could potentially be used as a monomer in the synthesis of polyesters or polyurethanes. The furan ring within the polymer backbone could also be utilized for post-polymerization modifications, such as cross-linking through Diels-Alder reactions, to create thermosetting resins with tunable properties. rsc.org The incorporation of the isopropoxyphenyl group could further influence the physical properties of the resulting polymer, such as its solubility and thermal behavior. The development of polymers from furan-based monomers is an active area of research with potential applications in coatings, adhesives, and composite materials. acs.orgrsc.org

Applications in the Preparation of Intermediates for Fine Chemicals and Agrochemicals

Furan derivatives are important intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. algoreducation.comresearchgate.net The furan scaffold is present in numerous biologically active compounds. researchgate.net The versatile reactivity of the furan ring and the ability to functionalize the rest of the molecule make furan-based intermediates like this compound valuable in the construction of complex target molecules.

In the context of agrochemicals, furan derivatives have been utilized in the development of insecticides, fungicides, and herbicides. studysmarter.co.uk The specific substitution pattern of this compound could lead to intermediates with novel biological activities. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for example, has been shown to yield compounds with antimicrobial properties. nih.govmdpi.com This suggests that derivatives of this compound could also exhibit interesting biological profiles, making it a promising starting material for the discovery of new fine chemicals and agrochemicals.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Protocols

The future synthesis of Furan-3-yl(3-isopropoxyphenyl)methanol will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A primary focus will be the utilization of renewable feedstocks. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are readily accessible from biomass and serve as key platform chemicals. frontiersin.orgmdpi.com The synthesis of the furan-3-yl moiety could, therefore, be envisioned to start from these bio-based precursors, moving away from petroleum-based starting materials. frontiersin.org

Another critical aspect is the development of eco-friendly catalytic systems. The use of heterogeneous catalysts, which can be easily separated and recycled, is a promising approach. researchgate.net For instance, the reduction of a corresponding ketone precursor could be achieved using non-noble metal catalysts, such as those based on nickel or cobalt, which are more abundant and less toxic than their precious metal counterparts. frontiersin.org Research into solid acid catalysts for key reaction steps could also minimize the use of corrosive and hazardous liquid acids. frontiersin.org

The table below illustrates potential green chemistry approaches applicable to the synthesis of this compound, based on general findings in furan chemistry.

Green Chemistry ApproachPotential Application in SynthesisExpected Benefits
Renewable Feedstocks Utilization of biomass-derived furfural for the furan ring.Reduced reliance on fossil fuels, lower carbon footprint.
Green Solvents Employing water, ionic liquids, or deep eutectic solvents. frontiersin.orgReduced toxicity and environmental pollution.
Heterogeneous Catalysis Use of recyclable solid acid or metal catalysts. researchgate.netSimplified purification, catalyst reuse, waste reduction.
Energy Efficiency Microwave-assisted or flow chemistry synthesis.Faster reaction times, lower energy consumption.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The central carbon atom in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for enantioselective synthesis is of paramount importance. researchgate.net Future research will likely focus on novel catalytic systems that can control the stereochemical outcome of the reaction that forms this chiral center.

A key strategy for synthesizing this chiral alcohol is the asymmetric reduction of the corresponding ketone, 3-furyl(3-isopropoxyphenyl)ketone. This can be achieved using chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. Another powerful approach is the asymmetric addition of an organometallic reagent (e.g., a 3-furyl Grignard or organolithium reagent) to 3-isopropoxybenzaldehyde (B1298940), or vice versa, in the presence of a chiral catalyst or auxiliary. researchgate.net

Recent advancements in organocatalysis, which uses small organic molecules as catalysts, also present a promising avenue. researchgate.net Chiral proline derivatives and other organocatalysts have been shown to be effective in asymmetric aldol (B89426) and Michael addition reactions, which could be adapted for the synthesis of precursors to the target molecule. researchgate.net

The table below summarizes potential catalytic systems for the enantioselective synthesis of this compound.

Catalytic SystemReaction TypePotential Enantiomeric Excess (ee)
Chiral Transition Metal Complexes Asymmetric reduction of ketone>90%
Chiral Ligands with Organometallics Asymmetric addition to aldehyde>90%
Organocatalysts Asymmetric aldol or related reactions80-99%
Biocatalysis (Enzymes) Enantioselective reduction or hydrolysis>99%

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. researchgate.net The synthesis of this compound is well-suited for this technology. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. bohrium.com

Automated synthesis platforms, which combine flow chemistry with robotic handling and online analysis, are set to revolutionize the discovery and optimization of synthetic routes. nih.govresearchgate.net Such platforms can rapidly screen a wide range of reaction conditions, catalysts, and substrates, significantly accelerating the development of efficient protocols for producing this compound. bohrium.comnih.gov The modular nature of these systems allows for the easy integration of different reaction steps, purification, and analysis, creating a fully automated workflow from starting materials to the final product. rsc.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions as they occur. mpg.demt.com

For the synthesis of this compound, particularly in reactions involving organometallic intermediates like Grignard reagents, in-situ monitoring can provide invaluable information. mt.comresearchgate.net It can help to identify transient intermediates, determine reaction kinetics, and understand the influence of various parameters on the reaction outcome. mpg.de This data-rich approach facilitates rapid process optimization and ensures the safe and efficient execution of the synthesis. mt.com For instance, monitoring the formation and consumption of the Grignard reagent can prevent the accumulation of unreacted starting materials, which can be a safety hazard. mt.com

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational chemistry and experimental work is becoming increasingly powerful in modern chemical research. rsc.org Density functional theory (DFT) calculations, for example, can be used to predict reaction pathways, elucidate reaction mechanisms, and design more effective catalysts. rsc.org This computational insight can guide experimental efforts, reducing the amount of trial-and-error required and leading to more rapid and successful outcomes.

In the context of this compound, computational studies could be employed to:

Model the interaction of substrates with different catalytic systems to predict enantioselectivity.

Calculate the stability of reaction intermediates to understand reaction mechanisms.

Predict the spectroscopic signatures of different species to aid in the interpretation of in-situ monitoring data.

By combining the predictive power of computational chemistry with the practical validation of experimental synthesis, researchers can accelerate the development of novel and efficient routes to this compound and its derivatives, unlocking their full potential in various scientific and technological fields. rsc.org

Q & A

Q. What are the standard synthetic routes for Furan-3-yl(3-isopropoxyphenyl)methanol?

Methodological Answer: The compound is typically synthesized via organometallic addition reactions. A representative protocol involves:

  • Reacting a furan-3-yl lithium intermediate (generated from 3-bromofuran and n-BuLi at −78°C under nitrogen) with 3-isopropoxybenzaldehyde.
  • Using ethylzinc chloride (EtZnCl) as a catalyst and (−)-MIB (a chiral ligand) to induce asymmetry .
  • Purification via silica gel column chromatography (e.g., 20% EtOAc/hexane) yields the product. Critical parameters include temperature control (−78°C to 0°C) and stoichiometric ratios of ligands (e.g., TEEDA) to optimize intermediates .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify functional groups (e.g., furan protons at δ 6.3–7.2 ppm and methine alcohol protons at δ 4.5–5.0 ppm).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight (e.g., base peak at m/z 98 for furanmethanol derivatives) and purity .
  • IR Spectroscopy : Detects hydroxyl (∼3350 cm⁻¹) and ether (∼1100 cm⁻¹) stretches .

Q. How can researchers assess the solubility and stability of this compound?

Methodological Answer:

  • Solubility : Test in polar (e.g., EtOAc, MeOH) and nonpolar solvents (e.g., hexane). The furan ring and isopropoxy group confer moderate polarity, favoring solubility in EtOAc .
  • Stability : Monitor via accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C). The secondary alcohol may oxidize; stabilize with inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses of this compound?

Methodological Answer:

  • Chiral Ligands : Use (−)-MIB or related ligands to enhance stereocontrol. For example, (−)-MIB with TEEDA in EtZnCl-mediated reactions achieves >80% ee .
  • Reaction Monitoring : Track ee dynamically via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Adjust ligand-to-substrate ratios iteratively to suppress racemization .

Q. How to resolve discrepancies in NMR data for derivatives of this compound?

Methodological Answer:

  • Variable Coupling : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals (e.g., furan vs. aromatic protons).
  • Dynamic Effects : For rotameric splitting (common in diarylmethanols), analyze at higher temperatures (e.g., 50°C in DMSO-d₆) to simplify spectra .

Q. What strategies improve regioselectivity in furan-ring functionalization?

Methodological Answer:

  • Photocycloaddition : Use UV irradiation with 2-cyanonaphthalene to achieve regioselective [2+2] or [4+2] cycloadditions at the furan 2- or 4-positions .
  • Directed Metalation : Introduce directing groups (e.g., boronates) to guide cross-coupling reactions (e.g., Suzuki-Miyaura) at specific furan carbons .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-based catalysts for Buchwald-Hartwig aminations.
  • Moisture Sensitivity : Pre-dry solvents (MgSO₄) and substrates (azeotropic distillation with toluene) to prevent catalyst poisoning .

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